(4-(1-Hydroxycyclopropyl)phenyl)boronic acid (4-(1-Hydroxycyclopropyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 956006-93-2
VCID: VC2936796
InChI: InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2
SMILES: B(C1=CC=C(C=C1)C2(CC2)O)(O)O
Molecular Formula: C9H11BO3
Molecular Weight: 177.99 g/mol

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid

CAS No.: 956006-93-2

Cat. No.: VC2936796

Molecular Formula: C9H11BO3

Molecular Weight: 177.99 g/mol

* For research use only. Not for human or veterinary use.

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid - 956006-93-2

Specification

CAS No. 956006-93-2
Molecular Formula C9H11BO3
Molecular Weight 177.99 g/mol
IUPAC Name [4-(1-hydroxycyclopropyl)phenyl]boronic acid
Standard InChI InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2
Standard InChI Key BTPVGADBNJZEHG-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C2(CC2)O)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C2(CC2)O)(O)O

Introduction

Chemical Identity and Fundamental Properties

Structural Identification

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is precisely identified through multiple chemical classification systems. It possesses a phenyl ring substituted at the para position with a 1-hydroxycyclopropyl group, while the boronic acid functionality (-B(OH)₂) is attached directly to the phenyl ring. The structure contains a unique combination of a cyclopropyl ring, a tertiary alcohol, and a boronic acid moiety.

The compound is registered under the following identifiers:

  • IUPAC Name: [4-(1-hydroxycyclopropyl)phenyl]boronic acid

  • CAS Registry Number: 956006-93-2 (primary)

  • Alternative CAS Number: 1228829-13-7 (as reported by some sources)

  • MDL Number: MFCD22191941

The chemical identifiers provide comprehensive ways to reference this compound in literature and databases:

  • Canonical SMILES: B(C1=CC=C(C=C1)C2(CC2)O)(O)O

  • InChI: InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2

  • InChI Key: BTPVGADBNJZEHG-UHFFFAOYSA-N

Physical and Chemical Properties

The fundamental properties of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid are essential for understanding its behavior in chemical reactions and formulations:

PropertyValueReference
Molecular FormulaC₉H₁₁BO₃
Molecular Weight177.99 g/mol
Monoisotopic Mass178.080125
LogP-0.65220
Hazardous ClassificationWarning
AppearanceNot specified in sources--
Recommended Storage Temperature-20°C Freezer or Room Temperature

The negative LogP value (-0.65220) indicates that the compound is relatively hydrophilic, which influences its solubility characteristics and partitioning behavior in various solvent systems .

Applications in Organic Synthesis

Pharmaceutical Intermediates

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid serves as a crucial intermediate in the preparation of pharmaceutical compounds. According to available research, this boronic acid functions as a useful reagent in the synthesis of glucopyranosyl-substituted benzonitriles, which have demonstrated potential as therapeutic agents for metabolic disorders . The unique structural features of this compound enable selective transformations in complex synthetic routes.

The presence of the 1-hydroxycyclopropyl group at the para position of the phenyl ring provides a specific reactivity profile that can be exploited in targeted synthetic pathways. This functionality offers a tertiary alcohol that can participate in various transformations while maintaining the boronic acid group for subsequent coupling reactions.

Role in Boronic Acid Chemistry

While specific research focused exclusively on (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is limited in the provided sources, boronic acids broadly serve crucial functions in organic synthesis. General applications of phenylboronic acids include:

  • Cross-coupling reactions, particularly Suzuki-Miyaura couplings, which enable carbon-carbon bond formation

  • Catalytic processes where the boronic acid functions as a Lewis acid

  • Transformations enabling amide bond formation, which is fundamental in peptide synthesis and pharmaceutical development

The compound's structure suggests it would be particularly valuable in selective cross-coupling reactions where the hydroxycyclopropyl group provides additional functionality or directs reactivity.

ConcentrationAmount of Compound
1 mg
1 mM5.6182 mL
5 mM1.1236 mL
10 mM0.5618 mL

This dilution table provides researchers with practical guidance for preparing solutions at commonly used concentrations for biological and synthetic applications .

Comparison with Other Boronic Acids

Structural Advantages

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid possesses structural features that distinguish it from other commonly used phenylboronic acids. The 1-hydroxycyclopropyl substituent provides:

  • A tertiary alcohol functionality that can serve as a hydrogen bond donor or acceptor

  • A cyclopropyl ring that introduces conformational constraints

  • A para-substitution pattern that yields predictable reactivity in coupling reactions

These features make the compound particularly valuable in specialized synthetic applications where traditional phenylboronic acids might be less effective.

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